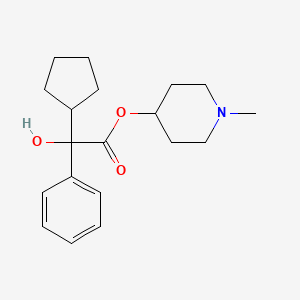![molecular formula C27H41ClN4O B13729539 Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- CAS No. 41319-88-4](/img/structure/B13729539.png)
Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazono group attached to a phenyl ring, which is further substituted with a chloro group and an octadecyloxy chain. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-(octadecyloxy)aniline with malononitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure its quality for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the hydrazono group, leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl derivatives .
Applications De Recherche Scientifique
Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mécanisme D'action
The mechanism of action of Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s unique structure allows it to interact with different enzymes and receptors, modulating their activity and resulting in specific biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanedinitrile, [[3-chloro-4-(decyloxy)phenyl]hydrazono]-
- Propanedinitrile, [[3-chloro-4-(dodecyloxy)phenyl]hydrazono]-
- Propanedinitrile, [[3-chloro-4-(hexadecyloxy)phenyl]hydrazono]-
Uniqueness
Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- stands out due to its longer octadecyloxy chain, which imparts unique solubility and interaction properties compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
41319-88-4 |
|---|---|
Formule moléculaire |
C27H41ClN4O |
Poids moléculaire |
473.1 g/mol |
Nom IUPAC |
2-[(3-chloro-4-octadecoxyphenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C27H41ClN4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-27-19-18-24(21-26(27)28)31-32-25(22-29)23-30/h18-19,21,31H,2-17,20H2,1H3 |
Clé InChI |
ULRBLBJOUQEKLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)NN=C(C#N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


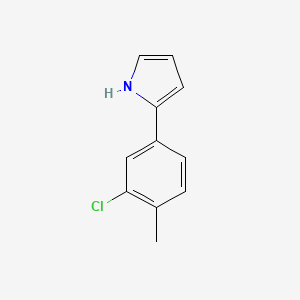
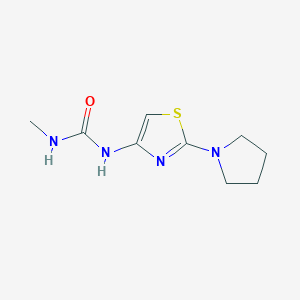
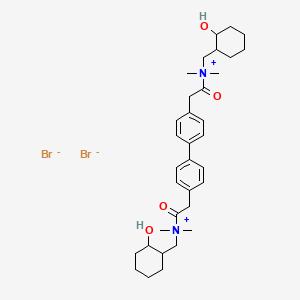
![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)
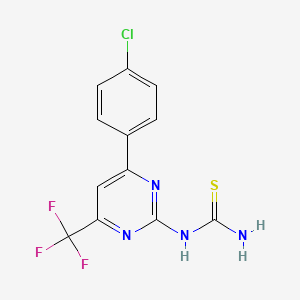
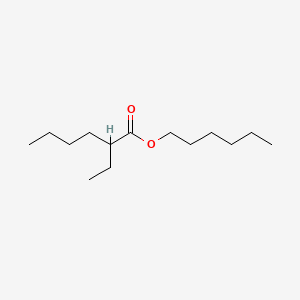


![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)
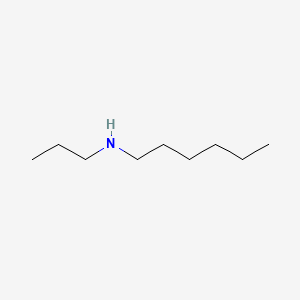
![triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide](/img/structure/B13729508.png)

